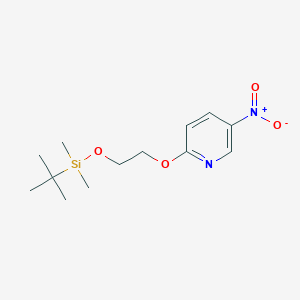![molecular formula C7H7NO2 B13973727 2H,4H-[1,3]Dioxino[4,5-c]pyridine CAS No. 254-30-8](/img/structure/B13973727.png)
2H,4H-[1,3]Dioxino[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Dioxino[4,5-c]pyridine is a heterocyclic compound characterized by a fused dioxin and pyridine ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dioxin precursors in the presence of catalysts. For instance, the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives can be achieved using manganese dioxide, leading to the formation of 4H-1,3-Dioxino[4,5-c]pyridine .
Industrial Production Methods
Industrial production of 4H-1,3-Dioxino[4,5-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,3-Dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbaldehydes and lactones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly halogenation, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of 4H-1,3-Dioxino[4,5-c]pyridine, such as carbaldehydes, lactones, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
4H-1,3-Dioxino[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antibacterial activity by disrupting bacterial cell walls and membranes . The positively charged nitrogen in the pyridine ring interacts with anionic phospholipids in the bacterial membrane, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
4H-1,3-Dioxino[4,5-c]pyridine can be compared with other similar compounds such as:
Pyridoxine: A vitamin B6 derivative with similar structural features but different biological activities.
Pyridoxal: Another vitamin B6 isoform with distinct chemical properties and applications.
Quaternary Ammonium Compounds: These compounds share some antibacterial properties with 4H-1,3-Dioxino[4,5-c]pyridine but differ in their chemical structure and specific mechanisms of action.
The uniqueness of 4H-1,3-Dioxino[4,5-c]pyridine lies in its fused ring system, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
254-30-8 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-7-6(1)4-9-5-10-7/h1-3H,4-5H2 |
InChI-Schlüssel |
ZFPROGNEVOILNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=NC=C2)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)

![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)



